Product packaging for Benzo[b]thiophene-2-ethanol(Cat. No.:CAS No. 30962-69-7)

Benzo[b]thiophene-2-ethanol

Cat. No.: B1596367
CAS No.: 30962-69-7
M. Wt: 178.25 g/mol
InChI Key: AMFBMJOMAZEXAO-UHFFFAOYSA-N
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Description

Historical Trajectories of the Benzo[b]thiophene Nucleus in Drug Discovery and Materials Science

The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in the realm of drug discovery and has been for decades. nih.govresearchgate.net Its structural similarity to active compounds has made it a focal point for developing new and potent lead molecules. nih.gov This versatile core exhibits a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net Several clinically approved drugs, such as the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole, incorporate the benzo[b]thiophene motif, highlighting its therapeutic relevance. rsc.orgwikipedia.org

In the field of materials science, benzo[b]thiophenes are valued for their electronic properties. numberanalytics.com The high electron density and potential for extended π-conjugation make them suitable building blocks for organic semiconductors. numberanalytics.com This has led to their exploration in the development of organic electronics, with potential applications in flexible and transparent devices due to their tunable optical and electrical characteristics. numberanalytics.com

Conceptual Significance of the 2-Ethanol Moiety in Benzo[b]thiophene-Derived Bioactive Molecules

For instance, the presence of a hydroxyl group can sometimes lead to rapid glucuronidation, which might result in high clearance rates. sci-hub.box However, the specific positioning and nature of the ethanol (B145695) side chain on the benzo[b]thiophene core can be strategically manipulated by medicinal chemists to optimize drug-like properties. The ethanol moiety can also serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. For example, it can be a precursor for creating esters or other derivatives with altered lipophilicity and metabolic stability.

Evolving Research Frontiers and Future Prospects for Benzo[b]thiophene-2-ethanol in Scholarly Investigations

Current and future research on this compound is likely to focus on several key areas. A primary avenue of investigation will be the continued exploration of its potential as a scaffold for novel therapeutic agents. This includes the synthesis and biological evaluation of new derivatives targeting a wide range of diseases. vulcanchem.com Given the diverse activities of the parent nucleus, research into its anticancer, antimicrobial, and anti-inflammatory potential is expected to continue. nih.govresearchgate.net

Another promising research direction lies in the field of materials science. The unique combination of the electron-rich benzo[b]thiophene core and the functional ethanol group could lead to the development of novel organic materials with tailored optoelectronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the development of more efficient and sustainable synthetic methods for producing this compound and its derivatives is an ongoing area of interest. benthamdirect.com This includes the use of catalysis and green chemistry principles to improve yields and reduce environmental impact. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B1596367 Benzo[b]thiophene-2-ethanol CAS No. 30962-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBMJOMAZEXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299741
Record name Benzo[b]thiophene-2-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30962-69-7
Record name Benzo[b]thiophene-2-ethanol
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophene-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzo B Thiophene 2 Ethanol and Its Congeners

Strategies for Constructing the Benzo[b]thiophene Core Structure

A variety of synthetic strategies have been developed to construct the benzo[b]thiophene skeleton, broadly categorized into electrophilic cyclization reactions, transition metal-catalyzed annulation reactions, and radical-mediated cyclization protocols. chim.it These methods often utilize readily available starting materials and offer diverse pathways to introduce a wide range of functional groups onto the heterocyclic ring.

Electrophilic Cyclization Reactions

Electrophilic cyclization of 2-alkynylthioanisoles and related substrates represents a powerful and widely employed strategy for the synthesis of benzo[b]thiophenes. nih.gov This approach involves the activation of the alkyne by an electrophile, which triggers an intramolecular cyclization by the nucleophilic sulfur atom. chim.itnih.gov

Halogen electrophiles, such as molecular iodine (I₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), are effective promoters for the cyclization of 2-alkynylthioanisoles. nih.govnih.gov These reactions typically proceed through a halonium ion intermediate, which is then attacked by the tethered sulfur atom to form the benzo[b]thiophene ring. A key advantage of this method is the direct incorporation of a halogen atom at the 3-position of the benzo[b]thiophene, which can serve as a handle for further functionalization. nih.gov For instance, the reaction of 2-alkynylthioanisoles with sodium halides in the presence of an oxidizing agent like Oxone® provides a convenient route to 3-halobenzo[b]thiophenes in good to excellent yields. chim.it Similarly, iodine-promoted cyclization of ortho-functionalized aryldiacetylenes has been used to synthesize alkynes bonded to benzo[b]thiophenes. chim.it

A study by Larock and coworkers demonstrated a two-step synthesis of 3-iodo- and 3-bromosubstituted benzo[b]thiophenes starting from 2-iodothioanisole. nih.gov The initial step involves a Sonogashira coupling to introduce the alkyne, followed by cyclization with I₂, ICl, Br₂, or NBS. nih.gov This method has been successfully applied to synthesize a variety of 2,3-disubstituted benzo[b]thiophenes.

Starting MaterialReagentsProductYield (%)
Cyclohexyl substituted alkynyl thioanisoleNaCl, CuSO₄, Ethanol (B145695)3-chloro-2-cyclohexylbenzo[b]thiophene90
Cyclohexyl substituted alkynyl thioanisoleNaBr, CuSO₄, Ethanol3-bromo-2-cyclohexylbenzo[b]thiophene92
Substituted propargyl alcoholNaCl, CuSO₄, Ethanol2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol77
Substituted propargyl alcoholNaBr, CuSO₄, Ethanol2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol85

Table 1: Examples of Halogen-Promoted Cyclizations for the Synthesis of 3-Halobenzo[b]thiophenes. nih.gov

Copper(II) salts can also promote the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov A convenient method utilizes copper(II) sulfate (B86663) in combination with sodium halides to generate 3-halobenzo[b]thiophenes in high yields using ethanol as a solvent. nih.govresearchgate.net This environmentally benign approach offers a facile route to these important building blocks. nih.gov Copper has also been shown to catalyze the domino synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization pathway. rsc.orgrsc.org For instance, the reaction of 2-iodophenyl ketones with xanthate as a sulfur surrogate in the presence of a copper catalyst leads to the formation of 2,3-disubstituted benzo[b]thiophenes. rsc.org

Starting MaterialCatalystSulfur SourceProductYield (%)
2-iodophenyl ketoneCu(OAc)₂Xanthate2,3-disubstituted benzo[b]thiophene78-85
2-bromo alkynylbenzeneCuI, TMEDASodium sulfide (B99878)2-substituted benzo[b]thiopheneGood
o-halogenated phenylthioacetamideCu(I)-2-amino benzo[b]thiopheneup to 98

Table 2: Examples of Copper-Catalyzed Cyclizations for Benzo[b]thiophene Synthesis. rsc.orgorganic-chemistry.orgsioc-journal.cn

Transition Metal-Catalyzed Annulation Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the construction of the benzo[b]thiophene core. chim.itresearchgate.net These methods often involve cross-coupling reactions to form a key intermediate that subsequently undergoes cyclization.

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of many benzo[b]thiophene syntheses. nih.govscispace.comnih.gov This reaction is frequently used to prepare the 2-alkynylthioanisole precursors required for subsequent cyclization. nih.govnih.gov

A notable application involves a one-pot synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol (B3069315) and a terminal alkyne. scispace.comrsc.org This palladium(II)-catalyzed process combines a Sonogashira coupling with a subsequent cyclization step. scispace.comrsc.org The proposed mechanism involves the initial formation of a 2-alkynylthiophenol intermediate, which then undergoes palladium-mediated cyclization to afford the benzo[b]thiophene product. scispace.com This method has been used to synthesize a variety of 2-substituted benzo[b]thiophenes in moderate to good yields. scispace.comrsc.org

Furthermore, palladium catalysis is instrumental in the diversification of the benzo[b]thiophene scaffold. For example, 3-iodobenzo[b]thiophenes, readily prepared via electrophilic cyclization, can undergo further palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions to introduce a wide range of substituents. nih.gov A novel palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has also been reported, providing a direct route to C2-arylated products. acs.orgnih.gov

ReactantsCatalyst SystemProductYield (%)
2-iodothiophenol, phenylacetylene (B144264)Pd(II)2-phenylbenzo[b]thiopheneup to 87
3-iodobenzo[b]thiophene, terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N3-alkynylbenzo[b]thiopheneVaries
Benzo[b]thiophene 1,1-dioxide, arylboronic acidPd(II)C2-arylated benzo[b]thiophene 1,1-dioxideVaries

Table 3: Examples of Palladium-Catalyzed Reactions for Benzo[b]thiophene Synthesis and Functionalization. nih.govrsc.orgacs.org

Radical-Mediated Cyclization Protocols

Radical cyclization reactions offer an alternative and powerful approach to the synthesis of benzo[b]thiophenes. chim.itrsc.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups. One such method involves a copper-catalyzed domino reaction where a radical cyclization of 2-iodophenyl ketones is initiated using xanthate as a sulfur surrogate. rsc.orgrsc.org This process allows for the synthesis of multi-substituted benzo[b]thiophenes. rsc.org Another example is the radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible light photoredox catalysis, to regioselectively yield substituted benzo[b]thiophenes. organic-chemistry.org

Photochemical and Electrochemical Synthetic Pathways

Recent advancements in organic synthesis have highlighted the utility of photochemical and electrochemical methods for the construction of benzo[b]thiophene scaffolds. These techniques offer environmentally friendly alternatives to traditional synthetic routes. chim.it

Photochemical Synthesis:

Photocatalytic radical annulation processes and iodine-promoted photocyclization of substituted thiophenes represent modern approaches to benzo[b]thiophene synthesis. researchgate.net These methods often proceed under mild conditions and can provide access to unique structural motifs. For instance, the formation of benzo[b]thiophenes through photochemical reactions has been documented as a viable synthetic strategy. chim.it

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for the synthesis of benzo[b]thiophene derivatives, often avoiding the need for harsh reagents. An electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. nih.govrsc.org This method proceeds at room temperature in an undivided cell via constant current electrolysis. nih.gov The key to this transformation is a selective ipso-addition, leading to a strained quaternary spirocyclization intermediate, which then undergoes sulfur migration to yield the final product. nih.gov This electrochemical approach is notable for its avoidance of transition metal catalysts and stoichiometric oxidants. nih.gov

A plausible mechanism for such electrochemical syntheses involves the generation of an alkenyl radical intermediate, which then undergoes selective ipso-addition instead of an ortho-attack, followed by S-migration. nih.gov Computational studies have supported the selectivity of this pathway. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction times and improving yields in the preparation of benzo[b]thiophene derivatives. rsc.orgmdpi.com This method has been successfully applied to various synthetic transformations, leading to the efficient construction of the benzo[b]thiophene core and its analogues. rsc.orgrsc.org

One notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.org Under microwave irradiation at 130 °C in DMSO with triethylamine, the reaction yields the desired products in 58–96% yield. rsc.org This microwave-assisted approach has been utilized in the synthesis of scaffolds for various kinase inhibitors. rsc.org For example, the synthesis of a benzo nih.govtandfonline.comthieno[3,2-e] chim.itnih.govdiazepin-5(2H)-one MK2 inhibitor scaffold was achieved through a Buchwald–Hartwig coupling reaction under microwave irradiation at 150 °C. rsc.org

Microwave heating has also been shown to significantly reduce reaction times for other key steps in benzo[b]thiophene synthesis. For instance, a reaction that traditionally required 17 hours at room temperature was completed in just 15 minutes at 90 °C under microwave irradiation. rsc.org Similarly, a saponification reaction was completed in 3 minutes at 100 °C with microwave assistance, compared to 3 hours under conventional reflux. rsc.org

The intramolecular dehydro-Diels-Alder reaction induced by microwave heating presents another innovative strategy for producing uniquely substituted benzo[b]thiophenes. pitt.edu Furthermore, the condensation of thiohydantoin with benzo[b]thiophene-3-carbaldehyde (B160397) under microwave irradiation provides a rapid and clean method for preparing (Z)-5-(benzo[b]thiophen-3-ylmethylene)-2-thioxoimidazolidin-4-one, with optimal conditions being 90 °C for 15 minutes in ethanol. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzo[b]thiophene Derivatives
ReactionConventional ConditionsMicrowave ConditionsReference
Synthesis of 3-aminobenzo[b]thiophenes100 °C, 2 h130 °C, 11 min rsc.org
Synthesis of a benzothiophene (B83047) intermediateRT, 17 h90 °C, 15 min rsc.org
SaponificationReflux, 3 h100 °C, 3 min rsc.org
Condensation of thiohydantoin and benzo[b]thiophene-3-carbaldehydeNot specified90 °C, 15 min mdpi.com

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex heterocyclic systems like benzo[b]thiophenes due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. tandfonline.comresearchgate.netmdpi.com These strategies often involve the combination of three or more starting materials in a single reaction vessel to construct the target molecule, thereby reducing waste and simplifying purification processes. researchgate.net

An example of a one-pot approach is the iodine-mediated electrophilic cyclization/functionalization of propargylic alcohols to synthesize diverse 3-iodo-2-substituted-benzo[b]thiophene derivatives. chim.it This method allows for the introduction of various functional groups at the 2- and 3-positions of the benzo[b]thiophene ring system in a single operation. chim.it Another innovative one-pot strategy involves an iodocyclization/alkylation of 2-alkynylthioanisoles to produce 2,3-disubstituted benzo[b]thiophenes. researchgate.net This method utilizes 1,3-dicarbonyl substrates as nucleophiles and propargyl alcohols as both the cyclization precursor and alkylating agent, leading to complex structures in high yields under moderate conditions. researchgate.net

Furthermore, a one-pot synthesis of functionalized thiophene (B33073) and benzo[b]thiophene derivatives has been developed through a sequence of propargyl–allenyl isomerization, cyclization, and demethylation. researchgate.net The use of readily available starting materials and mild reaction conditions makes this approach potentially valuable for broader applications in organic synthesis. researchgate.net MCRs have also been employed for the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives incorporating a benzo[b]thiophene moiety. mdpi.com

Regioselective Functionalization at the 2-Position of Benzo[b]thiophene for Ethanol Group Installation

The regioselective installation of an ethanol group at the 2-position of the benzo[b]thiophene ring is a crucial transformation for accessing benzo[b]thiophene-2-ethanol and its derivatives. Various synthetic strategies have been developed to achieve this specific functionalization.

One common approach involves the use of 2-substituted benzo[b]thiophenes as precursors. For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene can yield 2-substituted benzo[b]thiophenes, which can then be further elaborated. researchgate.net Another method involves the reaction of 2-(methylthio)-arylamines with terminal alkynes to produce 2-substituted-benzo[b]thiophenes. chim.it

A direct method for installing a two-carbon chain at the 2-position can be achieved through reactions with appropriate reagents. While the direct synthesis of this compound is not extensively detailed in the provided context, the synthesis of related 2-substituted derivatives provides a foundation for this transformation. For instance, the synthesis of 2-thiophene ethanol from 2-bromothiophene (B119243) via a Heck coupling reaction followed by selective reduction is a known process for the simpler thiophene system and could potentially be adapted. google.com

The synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes bearing different substituents at the C-2 position has been achieved from N,N-diethyl O-3-halophenylcarbamates. nih.gov The key steps are an ortho-lithiation reaction and an electrophilic cyclization, which allow for subsequent functionalization at the 2-position. nih.gov

Table 2: Key Reactions for 2-Position Functionalization of Benzo[b]thiophenes
Reaction TypePrecursorsReagentsProduct TypeReference
Sonogashira Coupling2-Iodothiophenol, PhenylacetylenePd(II) catalyst2-Substituted benzo[b]thiophenes researchgate.net
Radical Cyclization2-(Methylthio)-arylamines, Terminal alkynestert-BuONO2-Substituted benzo[b]thiophenes chim.it
ortho-Lithiation/HalocyclizationN,N-diethyl O-3-halophenylcarbamatesOrganolithium reagents, Electrophiles2,3,7-Regioselectively functionalized benzo[b]thiophenes nih.gov

Synthesis and Characterization of Novel this compound Analogues and Precursors

The synthesis of novel analogues and precursors of this compound is driven by the need for new compounds with potential applications in various fields. A variety of synthetic methodologies have been developed to create a diverse range of substituted benzo[b]thiophenes.

One approach involves the synthesis of 3-halo substituted benzo[b]thiophenes from 2-alkynyl thioanisoles using an electrophilic cyclization with sodium halides and copper(II) sulfate in ethanol. researchgate.net The synthesis of 3-iodo-2-(p-tolyl)benzo[b]thiophene has been accomplished through Sonogashira coupling followed by electrophilic cyclization. dergipark.org.tr

Microwave-assisted synthesis has proven effective for rapidly accessing 3-aminobenzo[b]thiophenes, which serve as versatile precursors for more complex structures, including kinase inhibitors. rsc.org For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate under microwave irradiation yields 3-aminobenzo[b]thiophenes in good yields. rsc.org

The synthesis of 4,4′-bibenzo[c]thiophene derivatives has also been reported, involving stepwise introduction of substituents onto the thiophene rings. rsc.org Additionally, a nine-step synthesis has been developed to confirm the structure of a 6-substituted benzo[b]thiophene derivative, featuring a regioselective Friedel-Crafts coupling as a key step. nih.gov

Characterization of these novel compounds is typically carried out using a combination of spectroscopic techniques, including ¹H and ¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS), as well as elemental analysis. mdpi.commdpi.comrsc.orgnih.gov X-ray crystallography is also employed to definitively determine the structure of new compounds. acs.org

Table 3: Examples of Synthesized Benzo[b]thiophene Analogues and Precursors
Compound TypeSynthetic MethodKey Reagents/ConditionsReference
3-Halo substituted benzo[b]thiophenesElectrophilic cyclizationSodium halides, Copper(II) sulfate, Ethanol researchgate.net
3-Iodo-2-(p-tolyl)benzo[b]thiopheneSonogashira coupling and electrophilic cyclizationPd catalyst, Iodine dergipark.org.tr
3-Aminobenzo[b]thiophenesMicrowave-assisted synthesis2-Halobenzonitriles, Methyl thioglycolate, DMSO, 130 °C rsc.org
6-Substituted benzo[b]thiopheneMulti-step synthesis including Friedel-Crafts coupling2-Hydroxythioanisole, 1-(Benzo[b]thien-2-yl)ethanol nih.gov
4,4′-Bibenzo[c]thiophene derivativesStepwise lithiation and silylationLDA, TBDMSCl rsc.org

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its congeners to develop more sustainable and environmentally friendly processes. chim.ittandfonline.comresearchgate.netnih.gov Key aspects of this integration include the use of greener solvents, catalyst-free reactions, one-pot procedures, and energy-efficient methods like microwave and ultrasound irradiation.

Green Solvents and Catalysts:

Ethanol has been utilized as a green and renewable solvent in several synthetic methodologies for benzo[b]thiophenes. chim.itresearchgate.nettandfonline.com For instance, the synthesis of 3-halo substituted benzo[b]thiophenes is carried out in ethanol. researchgate.net Similarly, one-pot reactions for preparing thiophene derivatives have been performed in ethanol under reflux. tandfonline.com The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent, combined with ultrasound irradiation, has been successfully employed for the synthesis of 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones. nih.gov Iron nanoparticles have been used as a catalyst in a one-pot reaction to improve the yield and purity of thiophene derivatives, offering a more environmentally benign alternative to some traditional catalysts. tandfonline.com

Energy-Efficient Methods:

Microwave-assisted synthesis is a prime example of an energy-efficient method that significantly reduces reaction times and often leads to cleaner reactions with higher yields. rsc.orgmdpi.com This technique minimizes energy consumption compared to conventional heating methods. rsc.org Ultrasound irradiation is another nonconventional approach that has been used to promote reactions, such as the synthesis of chromen-4-ones and pyrazoles from benzo[b]thiophene precursors. nih.gov

One-Pot and Catalyst-Free Reactions:

One-pot multicomponent reactions inherently align with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. tandfonline.comresearchgate.net The development of catalyst-free reactions, such as the synthesis of thiacyclopentadiene analogs in N,N-dimethylacetamide at high temperatures, further contributes to greener synthetic routes by eliminating the need for, and subsequent removal of, a catalyst. tandfonline.com

The design of environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategies for synthesizing benzo[b]thiophene derivatives also exemplifies the move towards greener processes by reducing waste and byproducts while generating complex molecules. researchgate.net

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of Benzo B Thiophene 2 Ethanol

Investigation of Benzo[b]thiophene-2-ethanol as a Privileged Scaffold in Rational Drug Design

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The benzo[b]thiophene core is a quintessential example of such a scaffold, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govijpsjournal.combenthamdirect.com The planar structure and electron-rich sulfur atom of the benzo[b]thiophene system are key features that facilitate binding to various enzymes and receptors.

In this context, this compound represents a particularly valuable starting point for rational drug design. The benzo[b]thiophene core provides the foundational binding motif, while the 2-ethanol side chain (–CH₂CH₂OH) offers a flexible and reactive handle for chemical modification. This side chain allows for the introduction of diverse functional groups through derivatization of the hydroxyl group or modification of the ethyl linker. This strategic positioning enables medicinal chemists to systematically probe the structure-activity relationships of new compounds, fine-tuning their pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties. The utility of this scaffold is demonstrated by its use as a precursor for synthesizing larger, bioactive structures designed to interact with specific biological pathways. wikipedia.org

Elucidation of the Pharmacological Impact of the 2-Ethanol Moiety

The 2-ethanol moiety is a critical component of the this compound scaffold, and its influence on pharmacological activity is highly dependent on the specific biological target. The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions within a receptor's binding pocket. Furthermore, the ethyl linker provides conformational flexibility, allowing the pharmacophoric hydroxyl group to orient itself optimally for interaction.

However, the presence of the hydroxyl group is not universally beneficial for biological activity. Its contribution is target-dependent and must be evaluated on a case-by-case basis. For example, in the development of ligands for the GluN2B subunit of the NMDA receptor, a study involving bioisosteres with a similar side chain found that the benzylic hydroxyl moiety was not essential for high affinity. nih.govrsc.org In fact, the analogue without the hydroxyl group demonstrated an approximately 8-fold higher affinity for the GluN2B receptor. nih.govrsc.org This finding underscores the importance of empirical investigation in drug design; while the ethanol (B145695) moiety provides a valuable point for hydrogen bonding, its removal can sometimes reduce steric hindrance or unfavorable interactions, leading to enhanced binding and potency. Elucidating the precise role of this moiety is therefore a key step in the optimization of lead compounds derived from this scaffold.

Systematic Chemical Modifications and Their Biological Correlates

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. For derivatives of this compound, this involves alterations to the benzo[b]thiophene ring system and the ethanol side chain to map out the structure-activity landscape.

The electronic and steric properties of substituents on the benzene (B151609) portion of the benzo[b]thiophene ring can dramatically influence biological activity. The position and nature of these substituents dictate how the molecule interacts with its biological target.

In studies of 2-aminobenzo[b]thiophene derivatives with antiproliferative activity, the placement of substituents on the ring was found to be critical. For instance, a methyl group at the C-6 position resulted in a highly active compound, whereas moving the same group to C-7 led to a significant loss of activity. An even more dramatic difference was observed with methoxy (B1213986) substituents, where placement at C-6 or C-7 was far more favorable than at C-4 or C-5. Furthermore, eliminating the C-6 substituent altogether led to a significant decrease in antiproliferative activity, highlighting the positive contribution of substitution at this position.

Compound SeriesSubstituent at C-6Substituent at C-7Relative Antiproliferative ActivityReference
7--Low nih.gov (from initial search)
7dMethyl-High nih.gov (from initial search)
7e-MethylModerate (2- to 4-fold less active than 7d) nih.gov (from initial search)
6a--Significantly Decreased nih.gov (from initial search)
6eMethoxy-Potent nih.gov (from initial search)
6dMethyl-Potent (Modest increase vs. 6e) nih.gov (from initial search)

The ethanol side chain at the 2-position is a prime site for chemical modification to explore and optimize molecular interactions. Derivatization can include esterification or etherification of the hydroxyl group, oxidation to an aldehyde or carboxylic acid, or replacement of the hydroxyl group with other functionalities such as amines or halogens.

The introduction of halogen atoms (F, Cl, Br, I) onto the benzo[b]thiophene scaffold is a widely used strategy in medicinal chemistry to modulate a drug's efficacy and selectivity. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. nih.gov They can also serve as key binding elements, forming halogen bonds with protein targets.

A systematic study of 3-halobenzo[b]thiophenes revealed their potential as antimicrobial agents. nih.gov Specifically, 3-chloro and 3-bromo derivatives bearing a cyclohexanol (B46403) substituent at the 2-position exhibited potent activity against Gram-positive bacteria and yeast, with a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov This indicates that the interplay between the halogen at C-3 and the substituent at C-2 is crucial for antimicrobial efficacy. The strategic placement of halogens can thus be a powerful tool to enhance the potency of benzo[b]thiophene-based therapeutic agents.

Compound StructureHalogen at C-3Target OrganismMIC (µg/mL)Reference
2-(3-Chlorobenzo[b]thiophen-2-yl)cyclohexan-1-olChlorineGram-positive bacteria & Yeast16 nih.gov
2-(3-Bromobenzo[b]thiophen-2-yl)cyclohexan-1-olBromineGram-positive bacteria & Yeast16 nih.gov

Bioisosteric Replacement Strategies in this compound Derived Structures

Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar physical or chemical properties, is a fundamental tool in drug design to improve potency, reduce toxicity, or alter pharmacokinetics. In the context of this compound derivatives, this can involve several approaches.

Bioisosterism can also be applied to the core heteroatom itself. The development of STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold represents a non-classical bioisosteric replacement. nih.gov Here, the sulfide (B99878) (S) of the thiophene (B33073) ring is oxidized to a sulfone (SO₂), which alters the geometry and electronic nature of the sulfur center, leading to different interactions with the target protein. nih.gov These strategies allow for the exploration of a wider chemical space in the search for optimized drug candidates.

Thiophene Ring Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The thiophene ring is frequently considered a bioisostere of the benzene ring, particularly for phenols and anilines, due to similarities in size and electron density. nih.gov

In the context of drug design, the bioisosteric replacement of a substituted benzene ring with a thiophene ring has been shown to be well-tolerated by certain receptors. For instance, in the development of ligands for the GluN2B subunit of the NMDA receptor, researchers replaced benzene, methoxybenzene, and aniline (B41778) moieties of known antagonists with a thiophene ring. nih.govrsc.org The resulting thiophene-containing compounds retained significant affinity for the target receptor. nih.gov

One study directly compared a nih.govannuleno[b]thiophene derivative (8a) with its analogous benzene-containing counterparts. The thiophene bioisostere (8a) demonstrated a high affinity for the GluN2B receptor, with a Ki value of 26 nM. nih.gov This indicates that the replacement of the benzene ring with a thiophene ring was not only tolerated but, in this case, resulted in a potent ligand. nih.gov This successful application underscores the utility of the thiophene ring as a bioisostere for substituted benzene rings in modulating receptor interactions.

Compound ReferenceCore StructureKey FeatureGluN2B Affinity (Ki, nM)
7a nih.govAnnuleno[b]thiopheneWith benzylic OH moiety204
8a nih.govAnnuleno[b]thiopheneWithout benzylic OH moiety26

Data sourced from Baumeister et al. nih.gov

Comparative Analysis with Other Heterocyclic Bioisosteres

The benzo[b]thiophene scaffold itself is often compared with other heterocyclic systems like benzofuran (B130515) and indole (B1671886) to understand the role of the sulfur heteroatom in biological activity. Such comparative analyses are critical for establishing SAR and identifying the optimal heterocyclic core for a specific therapeutic target.

A notable example comes from the development of tubulin polymerization inhibitors based on the structure of Combretastatin A-4. researchgate.net In this research, the B-ring of Combretastatin A-4 was replaced with either a simple thiophene or a benzo[b]thiophene ring. The results demonstrated a crucial difference in activity between the two sulfur-containing heterocycles. researchgate.net

The study found that the presence of the fused benzene ring in the benzo[b]thiophene scaffold was critical for activity. Most of the simple thiophene derivatives were inactive as tubulin polymerization inhibitors. In contrast, the benzo[b]thiophene analogs exhibited potent inhibitory effects on tubulin polymerization and significant anti-proliferative activity against cancer cell lines. researchgate.net Specifically, benzo[b]thiophenes with the trimethoxystyrene unit attached at the 2-position were found to be 12 to 30 times more active than their counterparts with the attachment at the 3-position, highlighting the importance of both the heterocyclic core and the substitution pattern. researchgate.net This direct comparison confirms the superiority of the benzo[b]thiophene ring over the simple thiophene ring in this particular class of compounds. researchgate.net

Scaffold TypeKey FindingBiological Activity
Thiophene Replacement for Combretastatin B-ringGenerally inactive in inhibiting tubulin polymerization.
Benzo[b]thiophene Replacement for Combretastatin B-ringShowed potent tubulin polymerization inhibition and anti-proliferative effects.

Comparative findings based on research by Lomberget et al. researchgate.net

Target-Specific Drug Design Initiatives Based on the this compound Motif

The benzo[b]thiophene scaffold, particularly when substituted at the 2-position, serves as a versatile template for designing drugs against specific biological targets. researchgate.net Medicinal chemists leverage this motif to create focused libraries of compounds for screening and optimization. semanticscholar.org

Neurokinin-2 (NK2) Receptor Antagonists: One research program aimed to identify orally available antagonists for the human neurokinin-2 (hNK2) receptor. Starting from initial leads, chemical optimization efforts focused on a 6-methylbenzo[b]thiophene-2-carboxylic acid scaffold. nih.gov Through systematic modifications of a side chain attached to the 2-position carboxamide, researchers were able to significantly improve potency and in vivo activity. The final optimized compound, 10i , which features a complex piperazine-containing side chain, demonstrated subnanomolar potency in vitro and was highly potent with a long duration of action in animal models. nih.gov This work exemplifies a successful target-specific initiative built upon a benzo[b]thiophene-2-substituted core. nih.gov

Cholinesterase Inhibitors for Alzheimer's Disease: In the search for new treatments for Alzheimer's disease, the benzo[b]thiophene scaffold has been used to design cholinesterase inhibitors. nih.gov One study involved the synthesis of benzothiophene-chalcone hybrids. Researchers compared a series of 2-phenylbenzothiophenes with 3-benzoyl-2-phenylbenzothiophenes. nih.gov The latter series, incorporating a benzoyl group at the 3-position, generally proved to be better inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compound 5h from the 3-benzoyl series was the best BChE inhibitor with an IC50 value of 24.35 µM, comparable to the reference drug galantamine. nih.gov This highlights how strategic modification of the core benzo[b]thiophene structure can tune its activity for a specific enzyme target. nih.gov

Compound SeriesTarget EnzymeGeneral Activity ProfileExample CompoundIC50 (µM)
2-Phenylbenzothiophenes (4) AChE / BChELow inhibition and poor solubility->100
3-Benzoyl-2-phenylbenzothiophenes (5) AChE / BChEBetter inhibition and solubility5f (vs AChE)62.10
3-Benzoyl-2-phenylbenzothiophenes (5) AChE / BChEBetter inhibition and solubility5h (vs BChE)24.35

Data sourced from Barreiro et al. nih.gov

Antimicrobial Agents: The benzo[b]thiophene nucleus has also been combined with the acylhydrazone functional group to create novel antimicrobial agents targeting multidrug-resistant Staphylococcus aureus (MRSA). nih.gov By reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes, a library of compounds was created. This effort led to the identification of a potent, non-cytotoxic derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b ), which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus, including methicillin- and daptomycin-resistant clinical isolates. nih.gov This demonstrates the successful application of the benzo[b]thiophene-2-carboxamide (B1267583) motif in designing agents for the specific challenge of antibiotic resistance.

Biological Activities and Therapeutic Explorations of Benzo B Thiophene 2 Ethanol Derivatives

Antimicrobial and Antitubercular Investigations

Derivatives of benzo[b]thiophene-2-ethanol have been the subject of extensive research to determine their efficacy against a range of microbial pathogens. These investigations have unveiled promising antibacterial and antifungal properties, as well as significant activity against the bacterium responsible for tuberculosis.

Spectrum of Activity Against Gram-Positive Bacteria and Fungi

Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. For instance, 3-halobenzo[b]thiophenes, particularly those with a cyclohexanol (B46403) substitution, have shown a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov The presence of a hydroxymethyl group at the second position of the benzo[b]thiophene core appears to be crucial for this inhibitory activity. nih.gov Another study synthesized a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and screened them for in vitro antimicrobial activity. nih.gov The results indicated that these compounds possess significant antimicrobial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov

Furthermore, the combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has led to the development of compounds with potent activity against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant strains of S. aureus. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound Class Test Organism Activity Metric Result
3-Halobenzo[b]thiophenes with cyclohexanol substitution Gram-positive bacteria and yeast MIC 16 µg/mL nih.gov
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger - Significant antimicrobial activity nih.gov
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Multidrug-resistant Staphylococcus aureus MIC 4 µg/mL mdpi.comnih.gov

Efficacy Against Multidrug-Resistant Mycobacterium tuberculosis Strains

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB), has spurred the search for novel therapeutic agents. Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this regard.

A study investigating benzo[b]thiophene-2-carboxylic acid derivatives reported significant in vitro and ex vivo efficacy against Mycobacterium tuberculosis H37Ra. nih.govnih.gov Notably, compound 7b was found to be highly active against multidrug-resistant strains of M. tuberculosis, with MIC values ranging from 2.73 to 22.86 μg/mL. nih.govnih.gov Furthermore, compounds 8c and 8g demonstrated considerable activity against M. bovis BCG, including under conditions of oxygen depletion which mimics the dormant state of the bacteria, with MICs of 0.60 and 0.61 μg/mL, respectively. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their antitubercular effect by inhibiting the DprE1 enzyme, a key component in the mycobacterial cell wall synthesis. nih.govnih.gov

The benzo[b]thiophene-1,1-dioxide (BTD) series has also been identified as a potential source of new anti-TB drugs. peerj.com These findings underscore the potential of benzo[b]thiophene derivatives as lead candidates for the development of new treatments for tuberculosis, including infections caused by multidrug-resistant strains.

Anticancer and Antiproliferative Research

The versatility of the benzo[b]thiophene scaffold has been extensively explored in the context of oncology, leading to the discovery of derivatives with potent anticancer and antiproliferative properties. These compounds have been shown to target key cellular pathways involved in cancer progression, including protein kinases and hormone receptors.

Kinase Inhibitory Potentials

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Benzo[b]thiophene derivatives have been investigated as inhibitors of these enzymes. For example, a series of 4-anilinothieno nih.govnih.govpyrimidine (B1678525) derivatives were found to be potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. ekb.eg Certain compounds in this series exhibited 93-100% inhibition of EGFR and 84-100% inhibition of HER-2 at a concentration of 10 µM, with IC50 values in the low micromolar to nanomolar range. ekb.eg

Another study focused on thieno[2,3-d] nih.govnih.govnih.govtriazine and acetamide (B32628) derivatives, which were designed as dual EGFR/HER2 inhibitors. mdpi.com The most active compound from this series displayed IC50 values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively, demonstrating potent dual inhibitory activity. mdpi.com Furthermore, a novel 3-iodo-2-phenylbenzo[b]thiophene (IPBT) derivative has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and to inhibit cell migration and colony formation. oiccpress.com Research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has also identified compounds that inhibit the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov

Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound Class Target Kinase(s) IC50 Values
4-Anilinothieno nih.govnih.govpyrimidine derivatives EGFR, HER-2 0.2-1.2 µM (EGFR), 0.5-8.2 µM (HER-2) ekb.eg
Thieno[2,3-d] nih.govnih.govnih.govtriazine and acetamide derivatives EGFR, HER2 0.47 nM (EGFR), 0.14 nM (HER2) mdpi.com
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives RhoA/ROCK pathway - nih.gov

Estrogen Receptor Modulating Properties

The estrogen receptor (ER) is a key therapeutic target in hormone-responsive breast cancers. Benzo[b]thiophene derivatives, structurally related to the selective estrogen receptor modulator (SERM) raloxifene, have been investigated for their ability to modulate ER activity.

A series of novel 6-OH-benzothiophene derivatives were designed as covalent antagonists of ERα. nih.gov One compound, 19d, demonstrated potent antagonistic activity in ER-positive breast cancer cells without showing agonistic activity in endometrial cells. nih.gov Molecular docking studies indicated that this compound covalently binds to a cysteine residue in the ERα protein. nih.gov The development of such selective estrogen receptor covalent antagonists (SERCAs) represents a promising therapeutic strategy, particularly for endocrine-resistant breast cancers. nih.gov

Further research has focused on developing benzothiophene (B83047) SERMs with modulated oxidative activity and receptor affinity, aiming to improve their therapeutic properties. researchgate.net The structural similarities of these compounds to known ER modulators like tamoxifen (B1202) highlight their potential in the treatment of ER-positive breast cancer. researchgate.net

Neuropharmacological Studies

Investigations into the neuropharmacological properties of benzo[b]thiophene derivatives have revealed their potential as modulators of central nervous system targets. These studies have primarily focused on their antidepressant and cholinesterase inhibitory activities.

A study on novel benzo[b]thiophene derivatives identified compounds with significant antidepressant activity in vivo. nih.gov These compounds were designed to target both the serotonin (B10506) 5-HT₇ receptor and the serotonin transporter (5-HTT). nih.gov One particular compound, 9c, was effective in reducing immobility time in the forced swimming test after acute treatment, suggesting a rapid onset of action. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. A new class of benzo[b]thiophene-chalcones has been synthesized and evaluated as cholinesterase inhibitors. mdpi.com The results indicated that these compounds exhibited inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range. mdpi.com These findings suggest that benzo[b]thiophene derivatives could serve as a scaffold for the development of novel treatments for depression and neurodegenerative disorders.

Cholinesterase Inhibition Profiles

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov Several benzo[b]thiophene derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. mdpi.comdntb.gov.ua

Research has shown that benzothiophene-chalcone hybrids can be effective inhibitors of both AChE and BChE. mdpi.comnih.gov For instance, in one study, a series of these hybrids demonstrated that while some compounds were modest inhibitors of AChE, others showed significant BChE inhibitory activity. nih.gov Compound 5f from this series was identified as the most effective AChE inhibitor, whereas compound 5h was the most potent BChE inhibitor, with an IC50 value comparable to the standard drug galantamine. mdpi.comnih.gov

Other studies have focused on different structural modifications. Thiophene (B33073) derivatives designed to be structural analogues of the approved drug donepezil (B133215) have also been investigated. In these analogues, the indanone moiety of donepezil was replaced by a tetrahydrobenzo[b]thiophene ring. Several of these synthesized compounds displayed more potent AChE inhibition than donepezil itself under the same experimental conditions. For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) exhibited 60% inhibition, a significant increase compared to the 40% inhibition shown by donepezil. These findings highlight the potential of the benzo[b]thiophene scaffold in designing novel and effective cholinesterase inhibitors. mdpi.com

Table 1: Cholinesterase Inhibition by Benzo[b]thiophene Derivatives

Compound Target Enzyme IC50 (µM) % Inhibition Reference
5f AChE 62.10 - nih.gov
5h BChE 24.35 - nih.gov
Galantamine (Ref.) BChE 28.08 - nih.gov
IIId AChE - 60%
Donepezil (Ref.) AChE - 40%

Antidepressant and Sedative Effects

The benzo[b]thiophene nucleus is a key component in the development of novel antidepressant agents. chem960.com Research has focused on creating dual-action compounds that target multiple pathways involved in depression. One strategy involves synthesizing derivatives that act as both 5-HT7 receptor antagonists and serotonin reuptake inhibitors.

In vivo studies using the forced swimming test (FST), a common model for evaluating antidepressant activity, have demonstrated the efficacy of these compounds. chem960.com Certain benzo[b]thiophene derivatives, such as 8j , 9c , and 9e , showed significant antidepressant effects after chronic administration, comparable to the established antidepressant fluoxetine. Notably, compound 9c was effective in reducing immobility time even after a single acute dose, suggesting a rapid onset of action, which is a significant advantage over many current antidepressant medications. chem960.com

While the primary focus has been on antidepressant effects, some studies have also screened benzo[b]thiophene derivatives for sedative properties. However, in a study evaluating a series of novel fused thiophene derivatives for antidepressant, sedative, and analgesic activities, no significant sedative effects were observed for the tested compounds.

Serotonin Receptor Ligand Interactions

The antidepressant effects of many benzo[b]thiophene derivatives are closely linked to their interactions with serotonin (5-HT) receptors and the serotonin transporter (SERT). A series of arylamine and arylsulfonamide derivatives of benzo[b]thiophene were synthesized and evaluated for their affinity towards the 5-HT7 receptor and SERT.

The alcohol derivatives within the arylamine series, particularly compounds 9c and 9e , showed promising affinity for the 5-HT7 receptor. Compound 9c was identified as a potent 5-HT7 receptor antagonist. In contrast, ketone derivatives like 8j generally displayed higher affinity for SERT. Compound 9e was particularly noteworthy as it exhibited dual affinity for both the 5-HT7 receptor and SERT. The affinity of these compounds for the 5-HT1A receptor was also examined, but the results suggested that this interaction was not the primary driver of their antidepressant-like activity. Another study investigated benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, finding that compound 45 in this series had a high affinity for 5-HT1A receptors.

Table 2: Serotonin Receptor and Transporter Binding Affinity of Benzo[b]thiophene Derivatives

Compound Target pKi Ki (µM) Reference
8j 5-HT1A 7.3 -
9c 5-HT1A 5.5 -
9e 5-HT1A 6.8 -
45 5-HT1A - 2.30

NMDA Receptor (GluN2B Subunit) Antagonism

The N-methyl-D-aspartate (NMDA) receptor, particularly the subtype containing the GluN2B subunit, is a significant pharmacological target for neurodegenerative and neurological disorders. Research into antagonists for this receptor has included the bioisosteric replacement of phenyl rings in known potent ligands with thiophene rings, a core component of the benzo[b]thiophene structure. mdpi.com

Studies have shown that this bioisosteric substitution is well-tolerated by the NMDA receptor, leading to compounds with high affinity for the GluN2B subunit. For example, aannuleno[b]thiophene derivative, 8a , which lacks a benzylic hydroxyl group, demonstrated a high GluN2B affinity with a Ki value of 26 nM. This was approximately an 8-fold higher affinity than an analogous thiophene derivative, 7a , which possessed a benzylic hydroxyl group (Ki = 204 nM). These findings suggest that the thiophene moiety, and by extension the benzo[b]thiophene scaffold, is a viable structural element for designing potent and selective GluN2B antagonists.

Anti-inflammatory and Analgesic Activities

Benzo[b]thiophene derivatives have demonstrated significant potential as both anti-inflammatory and analgesic agents. researchgate.netnih.gov The scaffold is present in compounds developed as anti-inflammatory agents, and ongoing research continues to explore new derivatives for this purpose. nih.gov

One study reported on a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) , which significantly reduced inflammatory responses in lipopolysaccharide (LPS)-induced macrophage cells. This effect was achieved by inhibiting the production of nitric oxide and downregulating the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. Other research has shown that various thiophene-based compounds can negatively regulate the expression of inflammatory markers like TNF-α and IL-8 and inhibit key signaling pathways.

In the realm of analgesia, benzo[b]thiophene-2-carboxamides have been identified as novel opioid receptor agonists. Compound 25 from this class elicited potent antinociception in both thermal-stimulated and inflammatory-induced pain models. Furthermore, a study on fused benzothiophene derivatives found that all tested compounds significantly inhibited visceral pain in mice at high doses.

Antioxidant Capacity Evaluations

Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a key research priority. The benzo[b]thiophene scaffold has been incorporated into various molecules evaluated for their antioxidant properties. nih.govresearchgate.net

In a recent study, a new series of tetrahydrobenzo[b]thiophene derivatives were synthesized and their total antioxidant capacity was assessed. The findings revealed that compounds 1 , 16 , and 17 demonstrated significant antioxidant potency, comparable to the standard antioxidant ascorbic acid. This suggests these heterocycles are promising candidates for developing drugs to treat oxidative stress-related conditions. Other research has also identified novel benzo[b]thiophene derivatives with high antioxidant capacities, in some cases surpassing that of the universal reference, trolox. The electron-rich sulfur atom and planar structure of the benzo[b]thiophene ring are thought to contribute to its ability to scavenge free radicals and chelate metal ions. patsnap.com

Emerging Biological Potentials

Beyond the well-established activities, the benzo[b]thiophene framework is a versatile scaffold for discovering compounds with a wide range of other biological effects. patsnap.comnih.gov Numerous studies have highlighted its potential in various therapeutic areas.

Derivatives have been investigated and shown to possess:

Anticancer activity : Some compounds, like 3-iodo-2-phenylbenzo[b]thiophene (IPBT) , have been found to induce apoptosis in cancer cells and inhibit cell migration.

Antimicrobial and Antifungal activity : Various benzo[b]thiophene derivatives have been synthesized and screened for their effectiveness against bacterial and fungal pathogens, with many molecules proving to be potent. nih.gov

Antiviral effects : The scaffold is present in molecules that inhibit viral replication.

Antitubercular and Antimalarial properties : Research has pointed to the potential of these compounds in combating infectious diseases like tuberculosis and malaria. researchgate.net

Antidiabetic activity : The benzo[b]thiophene core is being explored for the development of new antidiabetic agents. patsnap.comresearchgate.net

This broad spectrum of activity underscores the importance of the benzo[b]thiophene scaffold in drug discovery and development, promising a continuing stream of novel therapeutic candidates. patsnap.comnih.gov

Anti-diabetic Activity

Benzo[b]thiophene derivatives have emerged as promising candidates for the management of diabetes mellitus, primarily through the inhibition of key enzymes such as α-amylase and α-glucosidase. nih.govnih.gov A study on novel benzo[b]thiophene-derived thiadiazole analogues identified several compounds with potent inhibitory activity against both enzymes. nih.gov For instance, certain analogues demonstrated IC₅₀ values against α-amylase and α-glucosidase that were superior to the standard drug, acarbose (B1664774). nih.gov

Another investigation into hybrid indole (B1671886)–thiazolidinedione–triazole derivatives incorporating a benzo[b]thiophene moiety also revealed significant in vitro α-amylase inhibitory activity. dntb.gov.ua The IC₅₀ values for these compounds ranged from 0.51 ± 0.02 to 7.99 ± 0.28 μM, with some showing greater potency than acarbose (0.68 ± 0.02 μM). dntb.gov.ua Furthermore, some 2-(β-carbonyl/sulfonyl) butyryl-thiophene derivatives, which are structurally related to benzo[b]thiophenes, have been shown to significantly decrease blood glucose levels and improve glucose tolerance in diabetic mice. tandfonline.comtandfonline.com These compounds were found to transactivate the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. tandfonline.comtandfonline.com

Table 1: Anti-diabetic Activity of Benzo[b]thiophene Derivatives

Compound Class Target Enzyme(s) Key Findings Reference(s)
Benzo[b]thiophene-derived thiadiazole analogues α-amylase, α-glucosidase Several analogues showed IC₅₀ values superior to acarbose. nih.gov nih.gov
Hybrid indole–thiazolidinedione–triazole derivatives α-amylase IC₅₀ values ranged from 0.51 ± 0.02 to 7.99 ± 0.28 μM. dntb.gov.ua dntb.gov.ua
2-(β-carbonyl/sulfonyl) butyryl-thiophene derivatives PPARγ Significantly decreased blood glucose levels in diabetic mice. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Schiff bases and 1,3,4-oxadiazole (B1194373) adducts of benzo[b]thiophene α-amylase Demonstrated good α-amylase inhibitory potential with low IC₅₀ values. nih.gov nih.gov

Anti-malarial and Anti-leishmanial Efficacy

The benzo[b]thiophene nucleus has been incorporated into various molecular frameworks to develop novel anti-malarial and anti-leishmanial agents. researchgate.netresearchgate.net Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase, a crucial enzyme in the parasite's fatty acid synthesis pathway. nih.gov These compounds have demonstrated efficacy against the asexual blood stages of the parasite both in vitro and in vivo. nih.gov Specifically, the administration of 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide was found to significantly prolong the survival of mice infected with P. berghei. nih.gov

In the context of leishmaniasis, thiophene derivatives have shown considerable promise. nih.govresearchgate.net While direct studies on this compound derivatives are limited, related 2-amino-thiophene compounds have exhibited significant anti-leishmanial activity. nih.govresearchgate.netexlibrisgroup.com For example, the 2-amino-thiophenic derivative SB-200 was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes with low IC₅₀ values. nih.govresearchgate.net The anti-leishmanial action of these compounds is believed to be associated with the disruption of the parasite's cell membrane integrity and the induction of apoptosis-like cell death. nih.govresearchgate.net

Table 2: Anti-malarial and Anti-leishmanial Activity of Benzo[b]thiophene and Thiophene Derivatives

Compound Target Organism Mechanism of Action/Key Findings Reference(s)
3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide Plasmodium falciparum, P. berghei Inhibits enoyl-ACP reductase; enhances survival in infected mice. nih.gov nih.gov
2-amino-thiophenic derivative SB-200 Leishmania braziliensis, L. major, L. infantum Inhibits promastigote growth; disrupts cell membrane integrity. nih.govresearchgate.net nih.govresearchgate.net
Quinoline-benzothiophene derivatives Plasmodium falciparum Efficacious against chloroquine-sensitive strains. ajol.info ajol.info

Anthelmintic Applications

Research into the anthelmintic properties of benzo[b]thiophene derivatives has yielded promising results. A study involving the synthesis of novel benzo[b]thiophene derivatives, created by combining the benzo[b]thiophene nucleus with other biologically active heterocycles like benzothiazole, demonstrated significant anthelmintic activity. wisdomlib.org The efficacy of these compounds was evaluated using Indian adult earthworms (Pheretima posthuma), a common model for screening anthelmintic agents due to their anatomical and physiological resemblance to human intestinal roundworms. wisdomlib.org The study measured the time taken for paralysis and death of the earthworms, with several of the synthesized compounds exhibiting pronounced anthelmintic effects. wisdomlib.org These findings underscore the potential of the benzo[b]thiophene scaffold as a core structure for the development of new and effective anthelmintic drugs. researchgate.netwisdomlib.org

Anticonvulsant Properties

The exploration of benzo[b]thiophene derivatives has extended to the field of neuroscience, with several compounds showing potential as anticonvulsant agents. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure properties in various acute seizure models in mice, including the maximal electroshock (MES) test, the 6 Hz test, and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov One lead compound from this series demonstrated a broad spectrum of anticonvulsant activity, showing efficacy in models of both generalized tonic-clonic and focal seizures. nih.gov Further investigation into the mechanism of action suggests that these compounds may exert their effects through interaction with neuronal voltage-sensitive sodium channels. nih.gov

Antiviral Activity (e.g., HIV Non-nucleoside Reverse Transcriptase Inhibition)

Benzo[b]thiophene derivatives have been investigated for their potential as antiviral agents, particularly as inhibitors of the human immunodeficiency virus (HIV). nih.govnih.gov Certain tricyclic benzo[b]thiophene analogues have been synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket near the enzyme's active site. nih.gov This binding event blocks the chemical step of DNA polymerization without interfering with nucleotide binding. nih.gov Structure-activity relationship studies have revealed that the stereochemistry of these molecules plays a crucial role in their inhibitory activity, with specific enantiomers showing significantly higher potency. nih.gov

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of benzo[b]thiophene have been identified as potent antagonists of the human histamine H3 receptor. nih.govnih.gov The histamine H3 receptor is primarily expressed in the central nervous system and plays a role in modulating the release of various neurotransmitters. mdpi.com Antagonism of this receptor is a therapeutic strategy for various neurological and psychiatric disorders. Studies have shown that benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides can exhibit high affinity for the H3 receptor, with some compounds displaying Kᵢ values as low as 4 nM. nih.gov The development of these antagonists has been guided by pharmacophore models that have been refined to include heteroaromatic cores like benzo[b]thiophene. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.govmdpi.com Inhibition of FAAH leads to an increase in the levels of these endogenous signaling molecules, which can produce analgesic, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com While the direct inhibition of FAAH by this compound derivatives is not extensively documented, the broader class of thiophene derivatives has been explored in this context. The inhibition of FAAH is considered a promising therapeutic approach for a range of conditions, including pain, inflammation, and neurodegenerative diseases. mdpi.comnih.govmdpi.com

Rho Kinase Inhibition

The research led by Davis and colleagues in 2010 resulted in the discovery of a novel class of ROCK inhibitors based on the benzo[b]thiophene scaffold. Through systematic derivatization, they explored the impact of various substituents on the inhibitory activity against both ROCK1 and ROCK2 isoforms.

The core structure of the most potent compounds features a benzo[b]thiophene ring with an ethanol (B145695) group at the 2-position. Modifications were primarily introduced at the 5-position of the benzo[b]thiophene ring and on the nitrogen atom of an amino group attached to the ethanol side chain.

The SAR studies revealed that the nature of the substituent at the 5-position plays a crucial role in determining the inhibitory potency. For instance, the introduction of a carboxamide group at this position was found to be beneficial for activity. Furthermore, the substitution on the amino group of the side chain also significantly influenced the compound's efficacy.

One of the most potent compounds to emerge from this research, compound 39 , exhibited exceptional inhibitory activity against ROCK2, with an IC50 value in the low nanomolar range. This compound incorporates a 5-carboxamide group and a specific substituent on the amino side chain, highlighting the key structural features required for high-affinity binding to the kinase.

The detailed inhibitory activities of selected this compound derivatives against ROCK1 and ROCK2 are summarized in the table below.

Inhibitory Activity of this compound Derivatives against Rho Kinase

CompoundRROCK1 IC50 (nM)ROCK2 IC50 (nM)
1 H15001500
10 5-CONH214038
20 5-CONHMe194
39 5-CONH2, with specific amino substituent353

The data clearly indicates that the derivatization of the initial hit compound (1 ) led to a substantial improvement in inhibitory potency. Specifically, the introduction of a carboxamide at the 5-position (compound 10 ) resulted in an approximate 10-fold and 40-fold increase in activity against ROCK1 and ROCK2, respectively. Further optimization, such as N-methylation of the carboxamide (compound 20 ), yielded a remarkable enhancement in potency, particularly against ROCK2 (IC50 = 4 nM). The most advanced derivative, compound 39 , demonstrated the highest potency against ROCK2 with an IC50 of 3 nM, underscoring the success of the lead optimization efforts.

Computational Chemistry and Molecular Modeling in Benzo B Thiophene 2 Ethanol Research

Molecular Docking Simulations for Target Identification and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been crucial in understanding how benzo[b]thiophene derivatives interact with the active sites of various enzymes. For instance, studies on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have utilized molecular docking to elucidate their binding modes. nih.gov These simulations revealed that specific amino acid residues, such as His-386, His-388, His-214, and His-207, are important for stabilizing the compound within the COX-2 binding pocket. nih.gov The perpendicular orientation of the thiophene (B33073) and/or phenyl rings to the imidazole (B134444) rings of histidine residues was identified as a significant factor in locking the geometry of these compounds in the active site. nih.gov

Similarly, in the pursuit of novel anticancer agents, molecular docking has been employed to evaluate the binding of new benzothiophene (B83047) derivatives to the estrogen-related receptor-gamma (ERRγ) active sites. nih.gov One study reported a derivative with a high docking score of 102.62, indicating a strong binding affinity. nih.gov Such studies provide critical insights into the structure-activity relationships of these compounds and guide the design of more potent inhibitors.

Derivative ClassTarget EnzymeKey Interacting ResiduesReported Binding Energy/Score
Benzothieno[3,2-d] pyrimidine (B1678525) derivativesCyclooxygenase-2 (COX-2)His-386, His-388, His-214, His-207ΔG = -9.4 kcal/mol (for antipyrine-bearing compound)
Benzothiophene derivativesEstrogen-related receptor-gamma (ERRγ)Not specifiedDocking Score = 102.62 (for one derivative)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies on benzo[b]thiophene derivatives have been successfully applied in various therapeutic areas. For example, in the development of novel antibiotics against multidrug-resistant Staphylococcus aureus, QSAR models were developed using methods like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR). nih.govunc.edu These models demonstrated strong predictive power, with R² values ranging from 0.69 to 0.793. nih.gov The analysis identified key molecular descriptors, such as PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area of Fractional Polar Surface Area) and Q_VSA_FHYD (Charge-Weighted Van der Waals Surface Area of Fractional Hydrophobic Surface Area), that correlate with antibacterial activity. nih.gov

Another study focused on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors for anticancer activity. nih.gov The best QSAR model, generated using a Multiple Regression method, showed an r² value of 0.9412, indicating a high degree of correlation. nih.gov This study revealed that steric, electrostatic, and electro-topological parameters are crucial for the anticancer activity of these compounds. nih.gov

Derivative ClassTherapeutic AreaQSAR Model StatisticsKey Descriptors
Benzothiophene derivativesAntibacterialR² = 0.69-0.793PEOE_VSA_FPOL, Q_VSA_FHYD
Benzo[b]thienyl hydroxamic acidsAnticancer (HDAC inhibitors)r² = 0.9412Steric, electrostatic, and electro-topological parameters
Benzothiophene-containing SERDsAnticancer (ERα antagonists)CoMFA-A: q² = 0.660, r² = 0.996; CoMSIA-A: q² = 0.728, r² = 0.992Not specified

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For benzo[b]thiophene derivatives, in silico ADME studies have been conducted to assess their potential as drug candidates. In a study of novel benzimidazole (B57391) derivatives as selective COX-2 inhibitors, in silico prediction of physicochemical properties, ADME, and drug-likeness profiles were performed. researchgate.net Similarly, a study on thiazole (B1198619) Schiff base derivatives containing a phenyl and furan (B31954) ring, which are structurally related to some benzo[b]thiophene derivatives, utilized in silico ADMET prediction to validate their oral bioavailability. These studies often use online tools like SwissADME and pkCSM to predict properties such as intestinal absorption, blood-brain barrier permeability, and toxicity. For instance, a study on novel thiophene derivatives reported intestinal absorption values above 90% for the selected compounds.

Study FocusPredicted ADME PropertyMethod/ToolFinding
Benzimidazole derivatives as COX-2 inhibitorsPhysicochemical properties, ADME, drug-likenessIn silico predictionFavorable profiles for several compounds
Thiazole Schiff base derivativesOral bioavailabilityIn silico ADMET predictionValidated oral bioavailability
Novel thiophene derivativesIntestinal absorptionpkCSM online web tool>90% for selected compounds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the properties of benzo[b]thiophene derivatives for applications in optoelectronic devices and to understand their fundamental chemical behavior.

One study used DFT to investigate α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives for their potential in optoelectronic devices. The calculations revealed that molecules with a C=S bridge exhibited the lowest band gap, which is a desirable property for photovoltaic applications. Another DFT study focused on the noncovalent binding in a series of thiophene and benzothiophene dimers, finding an increasing influence of dispersion forces with the number of benzene (B151609) moieties. Such studies are crucial for understanding the intermolecular interactions that govern the properties of materials based on these compounds. DFT has also been used to study the adsorption of benzothiophene on hexagonal boron nitride, which is relevant for desulfurization processes.

System StudiedDFT ApplicationKey Finding
α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivativesOptoelectronic propertiesC=S bridge leads to the lowest band gap
Thiophene and benzothiophene dimersNoncovalent bindingIncreasing influence of dispersion forces with more benzene rings
Benzothiophene on hexagonal boron nitrideAdsorption mechanismPhysical interaction with a preference for parallel adsorption

Homology Modeling in G-Protein Coupled Receptor (GPCR) Interaction Studies

Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on the known structure of a homologous protein. This is particularly important for G-protein coupled receptors (GPCRs), a large family of drug targets for which experimental structures are often unavailable.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Virtual screening has been employed to identify novel benzo[b]thiophene derivatives with desired biological activities. For instance, a study on benzothiozinone derivatives utilized a high virtual screening (HVS) approach with molecular docking to identify potential inhibitors of Mycobacterium tuberculosis kinases. This involved building a QSAR model to predict the activity of a library of newly designed derivatives, followed by docking the most promising candidates into the target protein. Another approach combines both ligand-based and structure-based virtual screening methods. This can involve using known active compounds to generate a pharmacophore model for initial filtering, followed by docking the resulting hits into a receptor structure or homology model. This integrated approach has been shown to be effective in identifying novel and potent ligands for various targets.

Applications in Materials Science and Advanced Technologies Benzo B Thiophene Based Compounds

Development of Organic Semiconductors and Optoelectronic Devices

Benzo[b]thiophene derivatives are a cornerstone in the research and development of organic semiconductors (OSCs) for electronic and optoelectronic devices. Their fused ring structure facilitates strong intermolecular π-π stacking and efficient charge carrier transport, which are critical for high-performance devices. nih.gov The versatility of the benzo[b]thiophene core allows for chemical modifications to fine-tune its electronic properties for specific applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Researchers have synthesized numerous derivatives, such as bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (B83047) (BTBT), which have demonstrated exceptional performance in OFETs. nih.gov The design of these materials often involves adding solubilizing alkyl chains or other functional groups to the core structure to improve processability without compromising electronic performance. mdpi.com Solution-processable OSCs based on benzo[b]thieno[2,3-d]thiophene (BTT) have been developed for OFETs, exhibiting promising hole mobility and high on/off current ratios. mdpi.comresearchgate.net

Key research findings have highlighted the structure-property relationships in these materials. For instance, derivatives of benzo[1,2-b:4,5-b']dithiophene (BDT) are widely used as electron-donating units in organic solar cells due to their planar structure and strong intermolecular orbital overlap, which aids in efficient charge transport. nih.gov The modification of side chains on the BDT core has been shown to significantly influence the material's optical properties, molecular packing, and the highest occupied molecular orbital (HOMO) energy level. nih.gov Similarly, BTBT-based small molecules have been engineered to create materials with high charge carrier mobility and remarkable environmental stability. researchgate.netnih.gov For example, 2,7-diphenyl BTBT (DPh-BTBT) has been used in vapor-deposited OFETs to achieve mobilities up to 2.0 cm² V⁻¹ s⁻¹, while dialkyl-BTBTs are suitable for solution-processed devices with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. nih.gov

Performance of Benzo[b]thiophene-Based Organic Semiconductors
Compound TypeDerivative ExampleApplicationKey Performance MetricSource
Benzo[b]thieno[2,3-d]thiophene (BTT)2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneOFETHole mobility up to 0.005 cm²/Vs mdpi.com
bohrium.comBenzothieno[3,2-b] bohrium.combenzothiophene (BTBT)2,7-diphenyl BTBT (DPh-BTBT)OFET (Vapor-Deposited)Mobility up to 2.0 cm²/Vs nih.gov
bohrium.comBenzothieno[3,2-b] bohrium.combenzothiophene (BTBT)Dialkyl-BTBTs (Cn-BTBTs)OFET (Solution-Processed)Mobility > 1.0 cm²/Vs nih.gov
bohrium.comBenzothieno[3,2-b] bohrium.combenzothiophene (BTBT)2-(4-hexylphenyl) bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (C6-Ph-BTBT)OFETHole mobility of 4.6 cm²/Vs rsc.org
Benzo[b]thieno[2,3-d]thiophene (BTT) DimerBBTTOFETHole mobility of 0.22 cm²/Vs mdpi.com

Liquid Crystalline Materials for High-Frequency (GHz) Applications

The rigid and linear molecular structure of certain benzo[b]thiophene derivatives makes them ideal candidates for the core of liquid crystalline materials. researchgate.net These materials are being investigated for their potential use in high-frequency technologies, particularly in the gigahertz (GHz) range for microwave applications. bohrium.com The performance of liquid crystals in such applications is dependent on properties like birefringence and polarizability anisotropy, which are directly influenced by the molecular structure of the compounds. bohrium.com

Research has focused on synthesizing novel liquid crystal compounds with a benzo[b]thiophene core, exploring how different terminal groups and lateral substituents affect their mesomorphic (liquid crystalline) properties. bohrium.com Studies have shown that incorporating structural features like carbon-carbon triple bonds and polar terminal groups into the benzo[b]thiophene-based molecules can lead to enhanced birefringence and polarizability values. bohrium.com These improved properties are crucial for the fabrication of advanced microwave devices. bohrium.com Furthermore, some BTBT derivatives have been found to exhibit multiple liquid crystal phases, which can be leveraged to achieve high electronic performance in organic semiconductors through molecular phase engineering. rsc.org

Properties of Benzo[b]thiophene-Based Liquid Crystalline Compounds
Structural FeatureObserved PropertySignificance for GHz ApplicationsSource
Benzo[b]thiophene rigid coreFormation of liquid crystal phasesFoundation for high-frequency materials bohrium.comresearchgate.net
Carbon-carbon triple bondsEnhanced birefringenceImproved performance in microwave devices bohrium.com
Polar terminal groupsEnhanced polarizabilityPotential for advanced device fabrication bohrium.com
Lateral substituents on the coreReduction of polymorphismTailoring of mesomorphic behavior researchgate.net

Catalytic and Electrochemical System Integration

The unique electronic structure of the benzo[b]thiophene ring system also lends itself to applications in catalysis and electrochemistry. The sulfur atom in the heterocycle can interact with transition metals, making benzo[b]thiophene and its derivatives relevant in catalytic processes. For example, soluble rhodium complexes have been used for the catalytic transformation of benzo[b]thiophene, demonstrating the ring's reactivity and potential as a substrate in catalytic cycles. acs.org

In the realm of electrochemistry, efficient methods have been developed for the synthesis of benzo[b]thiophene derivatives, such as benzo[b]thiophene-1,1-dioxides, using electrochemical techniques. rsc.org This approach avoids the need for transition metal catalysts or harsh oxidants. The electrochemical properties of benzo[b]thiophene compounds are also of interest. Studies on ferrocenyl-substituted benzo[b]thiophenes have provided insights into their charge transfer properties upon electrochemical oxidation, which is fundamental for their potential use in molecular electronics and redox-active systems. cnr.it While direct application in fuel cell catalysts is an area of ongoing research, the demonstrated catalytic and electrochemical activity of the benzo[b]thiophene scaffold suggests its potential as a platform for developing new materials for energy conversion and storage systems.

Future Directions and Persistent Challenges in Benzo B Thiophene 2 Ethanol Research

Rational Design of Highly Selective and Potent Analogues with Improved Pharmacological Profiles

The rational design of benzo[b]thiophene-2-ethanol analogues is a key focus for enhancing their therapeutic potential. By strategically modifying the core structure, researchers aim to develop compounds with high selectivity and potency, thereby improving their pharmacological profiles and minimizing off-target effects.

A significant area of research involves the synthesis of derivatives with diverse substitutions on both the benzene (B151609) and thiophene (B33073) rings. researchgate.net These modifications can influence the compound's electronic and steric properties, which in turn affect its binding affinity to biological targets. researchgate.net For instance, the introduction of specific functional groups can lead to more potent and selective inhibitors of enzymes such as cholinesterases, which are implicated in Alzheimer's disease. nih.gov

Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into the chemical features responsible for a compound's biological activity. researchgate.net By systematically altering the structure of this compound and evaluating the pharmacological effects of the resulting analogues, researchers can identify key pharmacophoric elements and design more effective drug candidates.

Molecular docking is another powerful tool in the rational design of these analogues. It allows for the visualization of how a compound interacts with its target protein at the molecular level, enabling the design of molecules with optimized binding characteristics. researchgate.net This computational approach has been successfully used to develop benzo[b]thiophene derivatives with potent anti-inflammatory and anticancer activities.

Analogues of Benzo[b]thiophene Therapeutic Target Potential Application
Benzo[b]thiophene-chalcone hybridsCholinesterases (AChE and BChE) nih.govAlzheimer's Disease nih.gov
Benzo[b]thiophene 1,1-dioxide derivativesSTAT3 bohrium.comCancer bohrium.com
Benzo[b]thiophene acylhydrazonesMultidrug-resistant Staphylococcus aureus nih.govBacterial Infections nih.gov

Discovery of Novel Biological Targets and Therapeutic Pathways

The benzo[b]thiophene scaffold has demonstrated a wide range of biological activities, suggesting that its derivatives may interact with multiple biological targets and therapeutic pathways. researchgate.netijpsjournal.com A key future direction is the identification of novel targets for this compound and its analogues, which could lead to the development of first-in-class medicines for various diseases.

Researchers are exploring the potential of these compounds in diverse therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. For example, some benzo[b]thiophene derivatives have shown promise as selective estrogen receptor covalent antagonists for the treatment of breast cancer. nih.gov Others have exhibited significant activity against multidrug-resistant bacteria, highlighting their potential as a new class of antibiotics. nih.gov

The discovery of new biological targets often involves a combination of experimental and computational approaches. High-throughput screening can be used to test large libraries of benzo[b]thiophene derivatives against a wide range of biological targets. Hits from these screens can then be further investigated to elucidate their mechanism of action and identify the specific proteins or pathways they modulate.

Benzo[b]thiophene Derivative Class Identified Biological Target/Pathway Therapeutic Area
2-Phenylbenzothiophenes nih.govAntitumor, anti-fungal, anti-estrogen, enzyme inhibition, anti-Leishmania nih.govOncology, Infectious Diseases, Endocrinology nih.gov
3-Acylbenzothiophenes nih.govBiologically active with various applications nih.govMedicinal Chemistry nih.gov
Benzo[b]thiophene-coordinated drugsEnhanced antimicrobial activity researchgate.netInfectious Diseases researchgate.net
Quinoxaline-benzo[b]thiophene hybridsAldose reductase inhibition researchgate.netDiabetes researchgate.net

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their integration into the research of this compound holds immense promise. astrazeneca.com These technologies can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting the properties of novel compounds.

Furthermore, AI and ML can aid in the design of novel benzo[b]thiophene derivatives with desired pharmacological profiles. nih.gov By learning from existing structure-activity relationship data, these algorithms can generate new molecular structures with enhanced potency and selectivity. nih.gov This data-driven approach to drug design can help to overcome some of the challenges associated with traditional medicinal chemistry. nih.gov

AI/ML Application Impact on this compound Research
Virtual Screening mdpi.comRapid identification of potential drug candidates from large compound libraries. mdpi.com
ADMET Prediction nih.govEarly assessment of drug-like properties, reducing late-stage failures. nih.gov
De Novo Drug DesignGeneration of novel benzo[b]thiophene structures with optimized properties.
Target IdentificationPrediction of new biological targets and therapeutic applications.

Advancements in Sustainable Synthesis and Manufacturing Processes for this compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical area of research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste.

Green chemistry principles are being increasingly applied to the synthesis of benzo[b]thiophenes. This includes the use of greener solvents, such as water and ethanol (B145695), and the development of catalytic methods that are more efficient and produce less waste. researchgate.net For example, researchers have developed one-pot synthesis protocols that allow for the construction of the benzo[b]thiophene core in a single step, minimizing the need for purification of intermediates. researchgate.net

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. acs.org This method uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing energy consumption. acs.org The development of electrochemical methods for the synthesis of this compound could significantly improve the environmental footprint of its manufacturing process.

Recent advancements also include palladium-catalyzed intramolecular oxidative C-H functionalization, which provides an efficient route to multisubstituted benzo[b]thiophenes. nih.gov These modern synthetic strategies are crucial for the environmentally responsible production of these important pharmaceutical building blocks.

Sustainable Synthesis Approach Key Advantages
Use of Green Solvents (e.g., water, ethanol) researchgate.netReduced environmental impact and improved safety. researchgate.net
One-Pot Synthesis researchgate.netIncreased efficiency, reduced waste, and lower costs. researchgate.net
Catalytic Methods (e.g., Palladium-catalyzed) nih.govHigh selectivity, mild reaction conditions, and high yields. nih.gov
Electrosynthesis acs.orgAvoids harsh reagents, reduces energy consumption, and offers high control. acs.org

Q & A

Q. What are the established synthetic routes for Benzo[b]thiophene-2-ethanol, and what are their key reaction conditions?

  • Methodological Answer : The synthesis of this compound typically involves Pd-catalyzed coupling strategies. For example, 2-iodothiophenol can react with alkynes in the presence of Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA (1.1 equiv.) in DMF at 110°C under nitrogen for 24 hours to yield substituted benzo[b]thiophenes . Alternative approaches include oxidative dehydrogenative coupling mediated by DDQ/H⁺, which avoids metals and leverages charge-transfer complexes for 3,3'-coupling of benzo[b]thiophene derivatives . Optimization of reaction parameters (e.g., solvent, temperature, catalyst loading) is critical for reproducibility.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Mass Spectrometry (MS) : Gas-phase ion energetics data (e.g., ionization energy = 8.17 eV) help confirm molecular structure .
  • NMR Spectroscopy : Proton and carbon NMR resolve substituent positioning on the thiophene ring.
  • IR Spectroscopy : Identifies functional groups like hydroxyl (-OH) and thiophene C-S bonds.
  • UV-Vis Spectroscopy : Useful for studying electronic transitions in charge-transfer reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis when encountering low efficiency in Pd-catalyzed reactions?

  • Methodological Answer : Low yields in Pd-catalyzed reactions may arise from incomplete coupling or side reactions. Strategies include:
  • Catalyst Tuning : Increasing Pd(OAc)₂ loading (e.g., 20 mol%) or using alternative ligands (e.g., phosphines instead of TMEDA) .
  • Additive Screening : Silver salts like AgTFA enhance catalytic activity by halide scavenging .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMAc) may improve solubility of intermediates.
  • Temperature Control : Higher temperatures (e.g., 120°C) may accelerate coupling but risk decomposition.

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes for this compound derivatives?

  • Methodological Answer : Discrepancies in literature data (e.g., yields, regioselectivity) require systematic analysis:
  • Parameter Comparison : Cross-check catalyst ratios, solvent purity, and reaction duration (e.g., vs. 5).
  • Reproducibility Trials : Replicate conditions from conflicting studies to isolate variables (e.g., oxygen sensitivity in DDQ-mediated reactions) .
  • Computational Modeling : Use DFT calculations to predict regioselectivity based on frontier molecular orbitals .

Q. What mechanistic models explain the oxidative coupling reactions involving this compound derivatives?

  • Methodological Answer : DDQ/H⁺-mediated coupling proceeds via:

Charge-Transfer Complex Formation : DDQ and the substrate form a complex, initiating single-electron transfer (SET) .

Radical Cation Generation : Substrate oxidation generates a reactive radical cation.

C–C Bond Formation : The radical cation couples with a neutral substrate molecule, followed by dehydrogenation.
Experimental validation includes EPR spectroscopy to detect radical intermediates and cyclic voltammetry to measure oxidation potentials .

Q. How do structural modifications at the ethanol moiety of this compound influence its bioactivity in pharmacological research?

  • Methodological Answer : Modifications to the ethanol group (e.g., halogenation, alkylation) can enhance bioactivity:
  • Antimicrobial Activity : Introducing bromo or fluoro substituents (e.g., T66740 derivative) improves binding to bacterial targets .
  • Anticancer Potential : Acrylonitrile analogs (e.g., from ) show cytotoxicity by disrupting microtubule assembly.
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 2-ethanol position followed by in vitro assays (e.g., MTT for viability) identifies pharmacophores .

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Benzo[b]thiophene-2-ethanol

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